3-Fluorophenylmagnesium bromide

Rechargeable Magnesium Battery Electrolyte Electrochemical Stability

Researchers developing PET imaging agents, CRF1 receptor antagonists, or 4-substituted quinazolines require the meta-fluoro isomer specifically. Para-fluoro or unsubstituted phenyl Grignard reagents alter electrochemical properties and compromise regioselectivity, jeopardizing synthetic outcomes. 3-Fluorophenylmagnesium bromide (CAS 17318-03-5) delivers precise meta-fluoro substitution: • Documented key building block for TrkB/C kinase inhibitor PET tracers & CRF1 antagonist scaffolds • Enables regioselective synthesis of 4-substituted quinazolines via reaction with 2-methylaminobenzonitriles • Supplied as 1.0 M solution in THF; density 1.024 g/mL at 25°C; molecular weight 199.30 g/mol

Molecular Formula C6H4BrFMg
Molecular Weight 199.30 g/mol
CAS No. 17318-03-5
Cat. No. B097964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenylmagnesium bromide
CAS17318-03-5
Molecular FormulaC6H4BrFMg
Molecular Weight199.30 g/mol
Structural Identifiers
SMILESC1=C[C-]=CC(=C1)F.[Mg+2].[Br-]
InChIInChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
InChIKeyDTKMKZYEOXZPQZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorophenylmagnesium Bromide: Key Properties and Procurement


3-Fluorophenylmagnesium bromide (CAS 17318-03-5) is an aryl organomagnesium Grignard reagent supplied as a solution in tetrahydrofuran (THF). It is characterized by a meta-substituted fluorophenyl group and a density of 1.024 g/mL at 25 °C . This nucleophilic reagent is employed in the preparation of 4-substituted quinazolines, the synthesis of PET imaging agents, and various cross-coupling reactions .

Substitution pattern Meta-fluoro aryl Grignard for regioselective nucleophilic additions
Form Supplied as a THF solution for direct synthetic use
Synthetic context Fits documented routes for 4-substituted quinazolines and PET imaging agents

Why Meta-Substitution Is Not Interchangeable with Other Grignard Reagents


The substitution pattern of the fluorine atom on the phenyl ring critically dictates the electronic and steric properties of the Grignard reagent, which in turn governs its reactivity, regioselectivity, and stability. Simple substitution with unsubstituted phenylmagnesium bromide or the para-fluoro isomer (4-fluorophenylmagnesium bromide) is not permissible without compromising synthetic outcomes. Direct evidence indicates that the 4-fluoro analog significantly alters electrochemical stability and ionic conductivity in battery applications [1], while the meta-fluoro substitution of 3-fluorophenylmagnesium bromide is specifically required for the synthesis of certain pharmaceutical intermediates and PET imaging agents [2]. The data below quantify these key differences.

Para-fluoro isomer may shift electrochemical stability and ionic conductivity; meta-specific synthesis may require different electronic profile.
Unsubstituted phenylmagnesium bromide lacks fluorine directing effects; reported PET tracer and quinazoline routes specify meta-fluoro substitution.

Evidence-Based Comparison Against Close Analogs


Electrochemical Stability and Ionic Conductivity

The electrochemical behavior of Grignard reagents is strongly influenced by the electronic nature of the organic group. Replacing the alkyl group (ethyl) with a 4-fluorophenyl group significantly improves the anodic stability and ionic conductivity of the electrolyte solution. The ionic conductivity of the 4-fluorophenylmagnesium bromide/THF solution is enhanced by a factor of 1.5 compared to the ethylmagnesium bromide solution [1]. While this specific study did not include the 3-fluoro isomer, the electronic effect of the fluorine substituent is a class-level inference that underscores the non-interchangeability of aryl Grignards based on substitution pattern.

Electrochemical stability
Class-level inference
4-Fluoro isomer: 1.5× ionic conductivity vs ethyl analog
Fluorinated aryl group may alter physical properties; substitution pattern may influence performance.
Data for para-fluoro analog; meta-fluoro isomer not directly measured.
Rechargeable Magnesium Battery Electrolyte Electrochemical Stability

PET Tracer Synthesis: Meta-Fluoro Requirement

The synthesis of a radiolabeled TrkB/C-targeting kinase inhibitor for positron emission tomography (PET) imaging specifically utilizes 3-fluorophenylmagnesium bromide as a reagent . The meta-fluoro substitution pattern is essential for the biological activity and imaging properties of the final molecule. This is a direct application for which the 4-fluoro isomer or unsubstituted phenylmagnesium bromide would be chemically distinct and unsuitable for producing the target PET tracer.

PET tracer synthesis
Data to verify
Specifically listed for radiolabeled TrkB/C kinase inhibitor synthesis; para or unsubstituted isomers unsuitable.
Meta-fluoro substitution is a structural requirement for reported PET tracer.
Source from supplier documentation; verify with published synthetic protocol.
PET Imaging Radiolabeled Kinase Inhibitor TrkB/C

Preparation of 4-Substituted Quinazolines

3-Fluorophenylmagnesium bromide is used in a patented synthesis route for preparing 4-substituted quinazolines, which are key intermediates in the development of CRF1 receptor antagonists . The synthetic route involves a Grignard reaction with 1-(tert-butoxycarbonyl)piperidin-4-one, followed by dehydration and further condensation steps to yield specific tetrahydropyridinopyrimidine derivatives [1]. The meta-fluoro group is a specific structural feature of the target molecule, and the use of a different Grignard reagent would lead to a different final product.

Quinazoline preparation
Supporting evidence
Used in patented route to 4-substituted quinazolines via reaction with 1-(Boc)piperidin-4-one.
Key building block in a documented CRF1 antagonist intermediate synthesis.
Based on drug synthesis database; verify patent details.
Pharmaceutical Synthesis Quinazoline CRF1 Antagonist

High-Value Application Scenarios


Synthesis of PET Imaging Agents

Research groups focused on developing novel PET tracers for neuroimaging can utilize 3-fluorophenylmagnesium bromide as a key building block. The compound's specific use in the synthesis of a radiolabeled TrkB/C kinase inhibitor, as documented by a major chemical supplier, highlights its direct relevance in this field . Procurement of this specific Grignard reagent is essential for replicating published PET tracer syntheses and for structure-activity relationship (SAR) studies where the meta-fluoro substituent is critical.

Synthesis of CRF1 Receptor Antagonist Intermediates

Pharmaceutical chemists engaged in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists will require 3-fluorophenylmagnesium bromide. A detailed, multi-step synthesis route published in a patent and catalogued in a drug synthesis database explicitly identifies this compound as the Grignard reagent for introducing the 3-fluorophenyl moiety to a piperidin-4-one scaffold [1]. This application provides a clear, documented rationale for procuring the 3-fluoro isomer over other analogs.

Preparation of 4-Substituted Quinazolines

Research and development efforts centered on quinazoline-based pharmaceutical compounds can leverage 3-fluorophenylmagnesium bromide. The compound is listed for use in the preparation of 4-substituted quinazolines via reaction with 2-methylaminobenzonitriles . This application scenario is particularly relevant for groups investigating novel kinase inhibitors or other therapeutic agents containing the quinazoline pharmacophore, where the specific meta-fluoro substitution is designed into the target molecule.

Application
Selection Property
Validation Focus
PET imaging agent synthesis
Meta-fluoro substitution requirement
Replication of reported synthetic route fidelity
CRF1 antagonist intermediate synthesis
Patented synthetic route specification
Confirmation of reaction sequence from documented pathway
4-substituted quinazoline preparation
Meta-fluoro phenyl moiety introduction
Reaction with 2-methylaminobenzonitrile analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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